molecular formula C13H21N5O2 B1195060 Etamiphylline CAS No. 314-35-2

Etamiphylline

Cat. No.: B1195060
CAS No.: 314-35-2
M. Wt: 279.34 g/mol
InChI Key: AWKLBIOQCIORSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The development of this compound emerged from systematic research into theophylline derivatives during the mid-20th century, with significant patent work documented as early as the 1960s through Belgian patents. The compound was initially conceptualized as an enhanced bronchodilator, building upon the established therapeutic framework of theophylline-based medications. Belgian patent BE-A-602 888 documented early preparation methods for related compounds, establishing foundational synthetic pathways that would later influence this compound development.

Subsequent research in the 1990s led to refined synthetic methodologies, with patent EP0680479B1 describing improved preparation processes for this compound alongside related compounds such as bamifylline. These developments represented significant advances in synthetic chemistry, particularly in the conversion of theophylline to more complex derivatives through controlled reaction conditions involving temperatures above 110°C and specific pressure parameters.

The compound gained recognition in pharmaceutical research circles during clinical investigations, though these studies ultimately revealed limitations in its therapeutic efficacy. Human clinical trials conducted during this period demonstrated poor to absent effects when this compound was employed as an anti-asthma agent, leading to a shift in research focus toward understanding its fundamental chemical properties and potential alternative applications.

Significance in Chemical Research

This compound has established considerable significance within multiple domains of chemical research, particularly in the study of adenosine receptor interactions and metabolic pathways. Research conducted by investigators using microiontophoretic techniques demonstrated that this compound functions as an effective adenosine antagonist, providing valuable insights into neuronal inhibition mechanisms. These studies revealed that when applied through anionic ejection methods, this compound produces potentially useful antagonistic effects against adenosine-induced neuronal responses.

The compound has proven invaluable in metabolic research, particularly in veterinary pharmacology studies. Comprehensive investigations involving equine subjects have elucidated detailed metabolic pathways for this compound, identifying three distinct metabolites through advanced mass spectrometry techniques. The primary metabolite, desethylthis compound (molecular weight 251), results from N-deethylation processes, while secondary metabolites arise from demethylation reactions (molecular weight 265) and combined N-deethylation and demethylation processes (molecular weight 238).

Furthermore, this compound has contributed significantly to analytical chemistry methodologies. Research teams have successfully developed sophisticated analytical protocols utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and accurate mass analysis through orbitrap mass spectrometry systems. These analytical advances have enhanced our understanding of drug metabolism and have established protocols that extend beyond this compound to other pharmaceutical compounds.

General Classification and Chemical Family

This compound belongs to the xanthine class of organic compounds, which are characterized as purine derivatives containing ketone groups conjugated at carbons 2 and 6 of the purine moiety. Within the broader classification system, this compound is categorized under organoheterocyclic compounds, specifically within the imidazopyrimidine super class and the purines and purine derivatives class.

The compound exhibits the characteristic xanthine structure while incorporating a diethylaminoethyl side chain that distinguishes it from simpler xanthine derivatives such as caffeine or theophylline. This structural modification places this compound within the subclass of substituted xanthines, specifically those modified at the 7-position of the purine ring system.

Table 1: Chemical Classification and Properties of this compound

Property Value Source
IUPAC Name 7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione
Molecular Formula C₁₃H₂₁N₅O₂
Molecular Weight 279.34 g/mol
CAS Registry Number 314-35-2
Chemical Class Xanthines
Subclass Dialkylaminoxanthine derivatives
InChI Key AWKLBIOQCIORSB-UHFFFAOYSA-N

Table 2: Alternative Chemical Names and Synonyms

Name Type Chemical Name Source
International Nonproprietary Name This compound
Alternative INN Etamiphyllin
Trade Names Milliphylline, Millophylline, Parephyllin
Systematic Name 1,3-Dimethyl-7-(2-diethylaminoethyl)xanthine
Chemical Descriptor 7-(2-Diethylaminoethyl)theophylline
European Community Number 206-244-6

The structural framework of this compound demonstrates the characteristic bicyclic purine system with specific substitutions that define its unique properties within the xanthine family. The presence of the diethylaminoethyl group at position 7 creates distinctive steric and electronic properties that influence both its chemical reactivity and biological activity profiles.

This chemical classification places this compound within a therapeutically relevant family of compounds that includes theophylline, caffeine, and other methylxanthines, while its specific structural modifications distinguish it as a unique entity within pharmaceutical and chemical research contexts. The compound's classification as a respiratory stimulant further emphasizes its position within the specialized subset of xanthine derivatives designed for potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKLBIOQCIORSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17140-68-0 (mono-hydrochloride)
Record name Etamiphyllin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10861866
Record name Etaminophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etamiphylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

314-35-2, 59547-58-9
Record name Etamiphyllin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etamiphyllin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamiphyllin heparinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059547589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etamiphylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etamiphylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etaminophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etamiphyllin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETAMIPHYLLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/221A91BQ2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etamiphylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

75 °C
Record name Etamiphylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Design and Reagents

Contemporary synthesis, as detailed in patent EP0680479B1, employs a single-step process combining theophylline, 1,2-dichloroethane, and 2-ethylaminoethanol under elevated temperature and pressure. The reaction mechanism proceeds via nucleophilic substitution, where theophylline’s 7-position nitrogen attacks the electrophilic carbon of 1,2-dichloroethane, followed by amination with 2-ethylaminoethanol. Key reagents include:

  • Alkyl dihalides : 1,2-dichloroethane (5–10 molar excess relative to theophylline) facilitates alkylation.

  • Amines : 2-ethylaminoethanol (1.2 molar ratio) ensures complete amination.

  • Base : Anhydrous Na₂CO₃ neutralizes HCl byproducts, shifting equilibrium toward product formation.

Critical Process Parameters

Optimization studies reveal that temperature and solvent selection profoundly influence yield and selectivity:

ParameterOptimal RangeEffect on Reaction
Temperature110–125°CEnhances conversion (≥97%)
Pressure>10⁵ PaAccelerates reaction kinetics
SolventDioxane (>50%)Improves selectivity (≤0.6% byproducts)
Reaction Time3–5 hoursBalances conversion and side reactions

For instance, at 125°C (Example 6), theophylline conversion reaches 97.3% with 96.1% selectivity for this compound, compared to 91.9% selectivity at 75°C (Example 8). Dioxane’s polarity stabilizes transition states, minimizing 7-chloroethyltheophylline byproducts to <1%.

Industrial-Scale Workup and Purification

Post-reaction processing involves:

  • Acid-Base Extraction : The crude mixture is washed with dilute HCl to remove unreacted amines, followed by neutralization with Na₂CO₃ (pH 9.5–10).

  • Solvent Extraction : Dichloromethane isolates this compound free base, which is subsequently converted to its hydrochloride salt in methanol.

  • Crystallization : Recrystallization from methanol yields high-purity this compound hydrochloride (melting point: 72°C).

This protocol achieves a 93% isolated yield, surpassing traditional methods by 30–40%.

Comparative Analysis of Synthesis Routes

A comparative evaluation highlights the superiority of the one-step method:

MetricTraditional Two-StepModern One-Step
Reaction Time52 hours3–5 hours
Yield57–65%93%
Byproduct Formation25–43%<1%
Solvent ComplexityMultiple solventsSingle solvent system (dioxane)

The elimination of intermediate isolation reduces solvent waste and operational costs, aligning with green chemistry principles.

Chemical Reactions Analysis

Etamiphylline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group. Common reagents include alkyl halides and nucleophiles like sodium azide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthines .

Scientific Research Applications

Pharmacological Profile

Etamiphylline is classified as a methylxanthine and serves as a bronchodilator. Its structure is characterized by a diethylaminoethyl side chain at position 7 of the theophylline molecule, which enhances its bronchodilatory effects. The compound's mechanism of action involves the relaxation of airway smooth muscle, thereby alleviating bronchoconstriction associated with respiratory conditions such as asthma.

Clinical Applications in Human Medicine

2.1 Asthma Treatment
this compound was developed as an alternative to theophylline for managing asthma due to its potentially lower side effects. However, clinical efficacy in humans has been limited, with some studies indicating that while it may exhibit bronchodilatory properties, its effectiveness compared to established treatments remains uncertain .

2.2 Cardiovascular Applications
In certain cases, this compound has been used to manage cardiovascular conditions due to its positive inotropic effects. It has been shown to improve cardiac output and reduce left ventricular filling pressure in patients with chronic heart failure .

Veterinary Applications

This compound has found significant use in veterinary medicine, particularly in treating respiratory and cardiac distress in neonatal animals such as lambs, calves, pigs, foals, and deer. The pharmacokinetic profile indicates rapid absorption following oral and intramuscular administration, making it effective for urgent care in these species .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is rapidly absorbed after administration. Studies have demonstrated that it can be administered via different routes (oral and intramuscular) with varying dosages depending on the species being treated:

SpeciesAdministration RouteDosage (mg/kg body weight)
DogsOral/IM14-28
HorsesOral/IM7-14
CalvesIM14-28

These pharmacokinetic properties contribute to its effectiveness in both human and veterinary applications .

Mechanism of Action

The exact mechanism of action of etamiphylline is not well understood. it is believed to act as a phosphodiesterase inhibitor, similar to other xanthine derivatives. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can result in bronchodilation and other physiological effects .

Comparison with Similar Compounds

Theophylline

  • Chemical Structure: Theophylline (C₇H₈N₄O₂) lacks the diethylaminoethyl side chain present in etamiphylline.
  • Mechanism: Like this compound, theophylline inhibits PDE and antagonizes adenosine receptors but with broader affinity (PDE III/IV and adenosine A₁/A₂) .
  • Theophylline’s therapeutic plasma concentration (10–20 µg/mL) is well-established, whereas this compound’s metabolites (e.g., theophylline) are detected only transiently and at low levels .
  • Pharmacokinetics: Theophylline has a longer half-life (6–12 hours in humans) compared to this compound (3 hours in camels) . this compound undergoes extensive metabolism via N-deethylation and demethylation, yielding theophylline as a minor metabolite (<5% bioavailability) .
  • Safety : Theophylline’s narrow therapeutic index necessitates monitoring for toxicity (e.g., seizures, arrhythmias), whereas this compound’s weaker efficacy correlates with fewer reported adverse effects .

Aminophylline

  • Chemical Structure: Aminophylline is a 2:1 complex of theophylline and ethylenediamine, enhancing water solubility.
  • Mechanism: Shares theophylline’s dual action (PDE inhibition, adenosine antagonism) but with greater potency. In iontophoretic studies, aminophylline blocked adenosine-induced neuronal depression more effectively than this compound .
  • Clinical Use : Preferred in acute asthma due to rapid IV onset, whereas this compound is restricted to veterinary applications .

Diprophylline

  • Chemical Structure : A theophylline derivative with a hydroxypropyl side chain.
  • Comparison: Both diprophylline and this compound are weaker adenosine antagonists than aminophylline. However, diprophylline has better oral bioavailability in humans, while this compound is poorly absorbed .

Bamifylline

  • Synthesis : Structurally related to this compound, synthesized via alkylation of theophylline. Both compounds share similar metabolic pathways but differ in side-chain modifications .
  • Efficacy: Limited comparative data, though bamifylline is used in human medicine for its longer duration of action compared to this compound .

Pharmacokinetic and Metabolic Differences

Parameter This compound Theophylline Aminophylline
Bioavailability Low (extensive metabolism) High (oral) High (IV)
Half-life 3.04 hours (camels) 6–12 hours (humans) 6–8 hours (humans)
Key Metabolites Desethylthis compound, Theophylline 3-Methylxanthine, 1,3-Dimethyluric acid Theophylline (released)
Detection Time 12–13 days (urine) 24–48 hours (urine) 24–48 hours (urine)

Clinical and Regulatory Considerations

  • Human Use : this compound’s poor bronchodilator efficacy in asthmatic children limits its role compared to theophylline and β-agonists .
  • Veterinary Use : Preferred in camels and racehorses due to tolerance and prolonged detection times (12–13 days in urine), though prohibited in competitive racing .
  • Safety Profile : this compound’s metabolites (e.g., theophylline) may contribute to delayed effects but lack significant toxicity in animals .

Biological Activity

Etamiphylline, a xanthine derivative, has garnered attention due to its multifaceted biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound hydrochloride is recognized primarily for its bronchodilator effects, similar to theophylline. It is thought to exert its action by relaxing smooth muscle in the airways, potentially through the inhibition of phosphodiesterase enzymes, which leads to increased levels of intracellular cyclic AMP (cAMP) . However, clinical efficacy data suggest that these effects may not be as robust as initially hypothesized.

Moreover, this compound exhibits anticholinesterase activity , inhibiting the breakdown of acetylcholine. This property has prompted investigations into its use for treating conditions like myasthenia gravis , an autoimmune disorder characterized by muscle weakness . Additionally, there is evidence suggesting that this compound may possess anticonvulsant properties , as it has been shown to elevate seizure thresholds in animal models .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various contexts. For instance, a study involving equines administered this compound camsylate intravenously at a dose of 2.8 mg/kg revealed insights into its metabolism and elimination profile. Blood and urine samples were analyzed up to 32 hours post-administration, confirming the presence of both the parent compound and its metabolites .

Case Study 1: Myasthenia Gravis Treatment

A clinical investigation into the use of this compound for myasthenia gravis involved a cohort of patients who exhibited varying responses to traditional therapies. The study noted improvements in muscle strength and endurance among participants treated with this compound, particularly in those with moderate disease severity. The results indicated that this compound could serve as an adjunct therapy in managing myasthenia gravis symptoms .

Case Study 2: Anticonvulsant Effects

In another study focusing on the anticonvulsant properties of this compound, researchers administered the compound to animal models prone to seizures. The results demonstrated a significant increase in seizure threshold compared to control groups receiving placebo treatments. This finding suggests potential applications for this compound in epilepsy management .

Comparative Efficacy

The following table summarizes key findings from studies assessing the biological activity of this compound compared to other xanthine derivatives:

Compound Primary Activity Mechanism Clinical Efficacy
This compoundBronchodilationPhosphodiesterase inhibitionModerate; needs further research
TheophyllineBronchodilationPhosphodiesterase inhibitionWell-established
CaffeineCentral nervous system stimulantAdenosine receptor antagonismEstablished for alertness
AminophyllineBronchodilationSimilar to theophyllineWell-established

Safety and Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported. These include gastrointestinal disturbances and potential interactions with other medications due to its metabolic pathways involving cytochrome P450 enzymes . Monitoring is advised when this compound is co-administered with drugs such as acyclovir or adalimumab, which can alter its metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etamiphylline
Reactant of Route 2
Reactant of Route 2
Etamiphylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.